ML290

Vue d'ensemble

Description

ML290 est un agoniste de petite molécule qui cible sélectivement le récepteur de la relaxine RXFP1. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans les maladies cardiovasculaires et fibrotiques. This compound est connu pour sa structure simple, sa longue demi-vie et sa grande stabilité .

Applications De Recherche Scientifique

ML290 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the relaxin receptor RXFP1 and its signaling pathways.

Biology: Investigated for its role in modulating cellular processes such as cAMP accumulation and p38MAPK phosphorylation.

Medicine: Explored for its therapeutic potential in treating acute heart failure, fibrosis, and other cardiovascular diseases.

Industry: Potential applications in developing new drugs targeting the relaxin receptor

Mécanisme D'action

Target of Action

ML290 primarily targets the Relaxin Family Peptide Receptor 1 (RXFP1) . RXFP1 is a G-protein coupled receptor associated with various physiological processes, including vasodilation, angiogenesis, anti-inflammatory, and anti-fibrotic effects .

Mode of Action

This compound acts as a biased allosteric agonist at RXFP1 . This interaction stimulates cAMP accumulation and p38MAPK phosphorylation .

Biochemical Pathways

This compound’s interaction with RXFP1 affects several biochemical pathways. In human cells expressing RXFP1, this compound stimulates cAMP accumulation and p38MAPK phosphorylation . In human primary vascular endothelial and smooth muscle cells that endogenously express RXFP1, this compound increases both cAMP and cGMP accumulation .

Pharmacokinetics

The pharmacokinetics of this compound in mice after multiple injections demonstrated its high stability in vivo, as evidenced by the sustained concentrations of the compound in the liver . This suggests that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

This compound has long-term beneficial actions on markers of fibrosis in human cardiac fibroblasts (HCFs) . It increases cGMP accumulation, activates MMP-2 expression, and inhibits TGF-β1-induced Smad2 and Smad3 phosphorylation . These actions indicate that this compound possesses a signaling profile indicative of vasodilator and anti-fibrotic properties .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the expression of RXFP1 is increased in fibrotic mouse liver, specifically in activated hepatic stellate cells . Furthermore, the effects of this compound can vary depending on the cell type. For example, in vascular cells, this compound is more potent for cGMP accumulation and p-p38MAPK than for cAMP accumulation .

Méthodes De Préparation

La synthèse de ML290 implique plusieurs étapes, commençant par la préparation de la structure de base. La voie de synthèse comprend généralement la formation d'intermédiaires clés par une série de réactions chimiques telles que la substitution nucléophile et la cyclisation. Le produit final est obtenu par des procédés de purification tels que la recristallisation ou la chromatographie. Les méthodes de production industrielle se concentrent sur l'optimisation de ces étapes pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

ML290 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : Les réactions de substitution nucléophile sont courantes, où les groupes fonctionnels de this compound sont remplacés par d'autres nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier le récepteur de la relaxine RXFP1 et ses voies de signalisation.

Biologie : Investigated for its role in modulating cellular processes such as cAMP accumulation and p38MAPK phosphorylation.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de l'insuffisance cardiaque aiguë, de la fibrose et d'autres maladies cardiovasculaires.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant le récepteur de la relaxine

Mécanisme d'action

This compound exerce ses effets en agissant comme un agoniste allostérique biaisé au niveau du récepteur de la relaxine RXFP1. Il augmente la liaison de la relaxine à RXFP1 sans entrer directement en compétition avec la liaison orthostérique de la relaxine. Cela conduit à l'activation de voies de signalisation en aval, notamment l'accumulation de cAMP et la phosphorylation de p38MAPK. This compound présente également un biais de signalisation, favorisant certaines voies par rapport à d'autres, ce qui contribue à ses propriétés vasodilatatrices et antifibrotiques .

Comparaison Avec Des Composés Similaires

ML290 est unique par rapport aux autres agonistes de petite molécule du récepteur de la relaxine en raison de sa grande stabilité et de sa longue demi-vie. Des composés similaires comprennent :

Serelaxine : Une forme recombinante de la relaxine 2 humaine, utilisée dans les essais cliniques pour l'insuffisance cardiaque.

Composé 8 : Un autre agoniste de petite molécule de RXFP1, mais avec une puissance inférieure à celle de this compound. Le profil de signalisation distinct et le potentiel thérapeutique de this compound en font un composé précieux pour la recherche et le développement futurs

Propriétés

IUPAC Name |

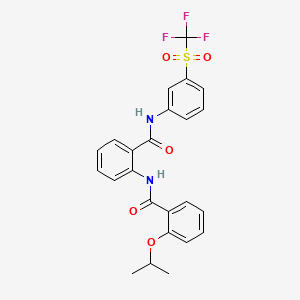

2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N2O5S/c1-15(2)34-21-13-6-4-11-19(21)23(31)29-20-12-5-3-10-18(20)22(30)28-16-8-7-9-17(14-16)35(32,33)24(25,26)27/h3-15H,1-2H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYHJSDOGMSLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ML290 interact with RXFP1?

A1: Unlike relaxin, the natural ligand of RXFP1, this compound acts as an allosteric agonist. [, , , ] This means it binds to a site distinct from the relaxin binding site on RXFP1.

Q2: What are the downstream effects of this compound binding to RXFP1?

A2: this compound binding triggers RXFP1 activation, leading to increased cAMP production. [, ] This activation initiates a cascade of signaling events similar to those induced by relaxin, including modulation of extracellular matrix remodeling, cytokine signaling, and anti-apoptotic pathways. [, , ]

Q3: Does this compound activate RXFP1 in all species?

A3: No, this compound exhibits species selectivity and does not activate rodent RXFP1. It effectively activates human, rhesus macaque, and pig RXFP1, showing a weaker response with guinea pig RXFP1. [, ] Rabbit RXFP1 appears to be non-functional with relaxin peptides but responds to this compound. []

Q4: What is the significance of this compound's allosteric binding mode?

A4: Allosteric agonists like this compound offer several advantages, including higher selectivity for their target receptor and the potential for biased agonism, where specific downstream signaling pathways are preferentially activated. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C24H21F3N2O5S, and its molecular weight is 506.53 g/mol. [, , ]

Q6: Is there spectroscopic data available for this compound?

A6: Yes, research articles provide 1H NMR, 13C NMR, and 19F NMR spectral data for this compound, confirming its structure and purity. [, , ] Additionally, X-ray crystallographic data defines the three-dimensional conformation of this compound. [, ]

Q7: How do structural modifications of this compound affect its activity?

A7: Studies exploring the SAR of this compound and its analogs revealed that modifications within specific regions of the molecule impact its potency and selectivity towards RXFP1. [, ] For example, the hydrophobic region within the seventh transmembrane domain (TM7) of RXFP1, containing residues W664, F668, and L670, is crucial for this compound binding. [] Additionally, the G659/T660 motif in ECL3 contributes to the species selectivity observed with these agonists. []

Q8: What is the stability profile of this compound?

A8: this compound demonstrates good in vivo stability, as evidenced by sustained concentrations observed in the liver following multiple injections in mice. []

Q9: Have any formulation strategies been explored to enhance this compound's properties?

A9: While specific formulation strategies for this compound are not extensively detailed in the provided research, researchers recognize the importance of optimizing formulation to improve stability, solubility, and bioavailability for therapeutic applications. []

Q10: What is known about the pharmacokinetics of this compound?

A10: this compound exhibits favorable ADME properties, including good absorption, distribution, metabolism, and excretion profiles. [, , ] These properties make it a promising candidate for further development as a therapeutic agent.

Q11: What are the pharmacodynamic effects of this compound?

A11: this compound administration in humanized RXFP1 mice leads to a decrease in blood osmolality and an increase in heart rate, similar to the effects observed with relaxin. [] This confirms this compound's ability to activate RXFP1 and induce relevant physiological responses in vivo.

Q12: Has this compound demonstrated efficacy in preclinical models?

A12: Yes, this compound shows promising results in various preclinical models of human diseases. [, , , , ]

Q13: What in vitro assays have been used to evaluate this compound's activity?

A13: Researchers employed various in vitro assays to characterize this compound, including:

Q14: What is the safety profile of this compound?

A14: While long-term toxicological data for this compound is limited in the provided research, initial findings indicate it has low cytotoxicity in in vitro assays. []

Q15: What tools and resources have been crucial for this compound research?

A15: Several key resources have been instrumental in this compound research:

Q16: What is the historical significance of this compound's discovery?

A16: this compound represents a significant milestone as the first reported small-molecule agonist series for RXFP1. [, ] Its discovery paves the way for developing novel therapeutics targeting RXFP1 for various diseases where relaxin has shown promise but is limited by its peptide nature.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)

![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)